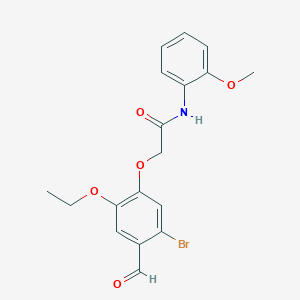

2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide

Description

2-(5-Bromo-2-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide is a structurally complex acetamide derivative featuring a bromo-substituted phenoxy core with ethoxy and formyl functional groups at positions 2, 5, and 4, respectively. The molecular formula is inferred as C₁₈H₁₈BrNO₄ (molar mass ~392.24 g/mol) based on structurally similar analogs .

Properties

IUPAC Name |

2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO5/c1-3-24-16-8-12(10-21)13(19)9-17(16)25-11-18(22)20-14-6-4-5-7-15(14)23-2/h4-10H,3,11H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNINKPFHXXFMFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C=O)Br)OCC(=O)NC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(5-Bromo-2-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide, with the CAS number 832673-93-5, is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its anticancer and antibacterial properties, supported by data tables and relevant case studies.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide exhibit significant anticancer properties. For instance, a study involving a series of α-aminophosphonates demonstrated that certain derivatives showed strong inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR2) and fibroblast growth factor receptor 1 (FGFR1), both of which are critical in cancer progression .

Case Study: In Vitro Cytotoxicity

A comparative analysis was conducted using the MTT assay to evaluate the cytotoxic effects of various compounds against different cancer cell lines. The results are summarized in Table 1.

| Compound | Cell Line | IC50 (µM) | Activity Level |

|---|---|---|---|

| 2b | HEP2 | 10 | High |

| 4b | HCT-116 | 15 | Moderate |

| 4d | HEP2 | 12 | High |

| 2a | HCT-116 | 20 | Moderate |

The data indicates that compounds with specific substituents on the aromatic ring significantly enhance biological activity, suggesting a structure-activity relationship that warrants further investigation.

Antibacterial Activity

In addition to anticancer properties, derivatives of this compound have shown promising antibacterial activity. A study focusing on acetamide derivatives highlighted their effectiveness against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentrations (MIC) were determined as follows:

| Compound | Bacterial Strain | MIC (µg/mL) | Comparison with Control |

|---|---|---|---|

| 2b | E. coli | 15 | Lower than levofloxacin |

| 2i | S. aureus | 10 | Equal to levofloxacin |

| 2c | B. subtilis | 12 | Lower than levofloxacin |

These findings suggest that the presence of specific functional groups enhances the antibacterial efficacy of the compounds .

The mechanism by which these compounds exert their biological effects is believed to involve interaction with specific protein targets within the cells. Molecular docking studies have indicated that these compounds can effectively bind to active sites on target proteins, inhibiting their function and leading to cell death in cancerous and bacterial cells .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Research :

- Recent studies have indicated that compounds similar to 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide exhibit cytotoxic effects against various cancer cell lines. The brominated phenolic structure is believed to enhance the compound's ability to induce apoptosis in tumor cells, making it a candidate for further anticancer drug development.

-

Anti-inflammatory Properties :

- Preliminary investigations suggest that this compound may possess anti-inflammatory properties. Its ability to inhibit certain pro-inflammatory cytokines could be beneficial in treating chronic inflammatory diseases.

-

Antimicrobial Activity :

- The compound has shown promise in antimicrobial assays, indicating potential use as an antibacterial or antifungal agent. The presence of the ethoxy and methoxy groups may contribute to its effectiveness against microbial pathogens.

Material Science Applications

-

Polymer Chemistry :

- Due to its unique functional groups, 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices may enhance thermal stability and mechanical properties.

-

Dyes and Pigments :

- The compound's chromophoric properties make it suitable for development as a dye or pigment. Its stability under various environmental conditions can be advantageous for applications in coatings and textiles.

Biological Studies

-

Biochemical Pathway Analysis :

- Researchers are exploring the role of this compound in various biochemical pathways, particularly those involving oxidative stress and cellular signaling. Understanding its mechanism of action could lead to novel therapeutic strategies.

-

Drug Delivery Systems :

- The compound's structural characteristics allow for modification that can facilitate targeted drug delivery systems. Its potential conjugation with nanoparticles or liposomes is being investigated for enhanced bioavailability of therapeutic agents.

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Anticancer Properties of Brominated Phenolic Compounds | Medicinal Chemistry | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potential for drug development. |

| Synthesis and Characterization of New Polymers | Material Science | Developed a new class of polymers incorporating the compound, leading to improved mechanical properties compared to traditional materials. |

| Antimicrobial Efficacy of Novel Compounds | Biological Studies | Showed effective inhibition of bacterial growth in vitro, suggesting potential for therapeutic applications against resistant strains. |

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Key Observations :

- Phenoxy Substituents: Bromo and formyl groups (in the target compound) enhance electrophilicity compared to fluorinated or butyryl-substituted analogs () .

- N-Substituents : The 2-methoxyphenyl group in the target compound may improve π-π stacking interactions in biological systems compared to alkyl or hydroxyalkyl groups (e.g., Compound 31) .

- Synthetic Efficiency : Yields for analogous compounds range from 51% to 82%, with lower yields associated with bulkier N-substituents (e.g., Compound 31: 54%) .

Pharmacological and Functional Comparisons

- Anti-Cancer Activity: N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide () showed notable activity against HCT-1, SF268, and MCF-7 cell lines .

- α-Glucosidase Inhibition: Mercaptobenzimidazole-thiazolidinone acetamides () exhibit antidiabetic activity, highlighting the role of heterocyclic moieties .

Inference for Target Compound : The presence of a formyl group may facilitate Schiff base formation with biological amines, while the bromo and methoxy groups could enhance membrane permeability.

Crystallographic and Spectroscopic Data

- Crystal Structures: Analogous compounds (e.g., 2-[(5,7-dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide in ) confirm planar aromatic systems stabilized by hydrogen bonding .

- Spectroscopy : ¹H-NMR and ¹³C-NMR () validate acetamide connectivity and substituent environments in related derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves:

- Etherification : Reacting a phenolic precursor with ethyl halide (e.g., ethyl bromide) in the presence of a base (e.g., K₂CO₃) to introduce the ethoxy group.

- Formylation : Applying the Vilsmeier-Haack reaction using dimethylformamide (DMF) and POCl₃ to introduce the formyl group.

- Acetamide Coupling : Condensing the intermediate with 2-methoxyaniline via nucleophilic acyl substitution.

- Optimization : Yields are maximized by controlling reaction temperature (50–80°C for formylation) and using anhydrous solvents. Reaction progress is monitored via TLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- Methodological Answer :

- ¹H NMR : Expect signals for the formyl proton (δ 9.8–10.2 ppm), ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), and aromatic protons (δ 6.5–8.0 ppm).

- ¹³C NMR : Peaks for the formyl carbon (δ 190–200 ppm), acetamide carbonyl (δ 165–170 ppm), and aromatic carbons.

- IR Spectroscopy : Stretching vibrations for C=O (amide: ~1650 cm⁻¹, formyl: ~1700 cm⁻¹) and O–CH₂ (ethoxy: ~1100 cm⁻¹) .

Q. What in vitro biological screening models are appropriate for initial evaluation of its antimicrobial potential?

- Methodological Answer :

- Bacterial Strains : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains using agar diffusion assays.

- Assay Design : Measure zone of inhibition (ZOI) and compare to standard antibiotics (e.g., amoxicillin). Minimum inhibitory concentration (MIC) can be determined via broth microdilution.

- Controls : Include solvent-only and positive controls to validate results .

Advanced Research Questions

Q. How does the electronic environment of the bromine and formyl groups influence the compound's reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- The bromine atom exerts an electron-withdrawing effect, activating the aromatic ring for electrophilic substitution at the para position relative to itself.

- The formyl group directs nucleophiles to the ortho and para positions due to its electron-withdrawing nature. Computational studies (e.g., DFT calculations) can map electrostatic potential surfaces to predict reactivity .

Q. What computational strategies (e.g., molecular docking, QSAR) can elucidate structure-activity relationships for its anticancer activity?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with cancer-related targets (e.g., kinases, tubulin). Focus on hydrogen bonding with the acetamide and π-π stacking with the methoxyphenyl group.

- QSAR Models : Develop quantitative models correlating substituent parameters (e.g., Hammett σ, logP) with cytotoxicity data. Validate with leave-one-out cross-validation .

Q. How can researchers resolve contradictions in enzyme inhibition data across different studies (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Assay Standardization : Ensure consistent enzyme isoforms (e.g., COX-2 vs. COX-1), substrate concentrations, and buffer conditions (pH 7.4, 37°C).

- Compound Purity : Verify purity (>95%) via HPLC to exclude interference from synthetic byproducts.

- Statistical Analysis : Apply ANOVA to compare datasets and identify outliers due to experimental variability .

Q. What are the critical considerations for designing in vivo pharmacokinetic studies for this compound, given its structural complexity?

- Methodological Answer :

- Solubility : Use co-solvents (e.g., PEG 400) to enhance aqueous solubility, as the methoxy and ethoxy groups increase lipophilicity.

- Metabolic Stability : Assess hepatic metabolism using microsomal assays (e.g., rat liver microsomes). The ethoxy group may undergo oxidative dealkylation.

- Bioavailability : Conduct LC-MS/MS analysis of plasma samples post-administration to measure absorption and half-life .

Q. What are the key challenges in scaling up the synthesis from milligram to gram quantities while maintaining stereochemical integrity?

- Methodological Answer :

- Exothermic Reactions : Use jacketed reactors to control temperature during formylation (POCl₃ reactions are highly exothermic).

- Purification : Optimize column chromatography parameters (e.g., gradient elution with ethyl acetate/hexane) or switch to recrystallization for large batches.

- Catalyst Loading : Reduce Pd/C catalyst amounts in coupling steps to minimize cost without compromising yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.